molecular formula C7H2Cl3F3 B1301039 1,2,3-Trichloro-5-(trifluoromethyl)benzene CAS No. 50594-82-6

1,2,3-Trichloro-5-(trifluoromethyl)benzene

Cat. No.: B1301039
CAS No.: 50594-82-6
M. Wt: 249.4 g/mol
InChI Key: FBKFIAIRSQOXJR-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H2Cl3F3 and its molecular weight is 249.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3,4,5-Trichlorobenzotrifluoride are the respiratory system, skin, and eyes . This compound interacts with these targets, causing various physiological responses.

Mode of Action

3,4,5-Trichlorobenzotrifluoride interacts with its targets primarily through irritation. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The interaction of this compound with its targets leads to these changes.

Result of Action

The molecular and cellular effects of 3,4,5-Trichlorobenzotrifluoride’s action primarily involve irritation and inflammation. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trichlorobenzotrifluoride. For instance, the compound’s irritant properties may be enhanced in dry environments, which can lead to increased skin, eye, and respiratory irritation. Furthermore, the compound’s stability may be affected by factors such as temperature and pH .

Properties

IUPAC Name

1,2,3-trichloro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFIAIRSQOXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198633
Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198633
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Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50594-82-6
Record name 3,4,5-Trichlorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50594-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trichloro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trichloro-5-(trifluoromethyl)benzene
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (39 g.) in water (85 ml.) is added over 1 hour to a solution of 5-amino-3,4-dichloro-α,α,α-trifluorotoluene (117.5 g., 0.51 mol) in 1700 ml. concentrated hydrochloric acid at -6° C. and the solution stirred for 1 hour then filtered. The filtrate is added to a solution of cuprous chloride (76.5 g.) in concentrated hydrochloric acid (500 ml.) over 5 minutes at 0° to 8° C. and gradually heated to 80° C. over 80 minutes. The reaction mixture is cooled to 35° C. and extracted with hexane (2×300 ml.). The extract is washed with water, 2% sodium hydroxide solution, dried and distilled to give 3,4,5-trichloro-α,α,α-trifluorotoluene (70 g., 55%) b.p. 82°-86° C./10 mm, 95% pure.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
117.5 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,6-Dichloro-4-trifluoromethylaniline (3.3 kg) in concentrated hydrochloric acid (25 liters) was stirred for 1 hour and then cooled to -6° C. A solution of sodium nitrite (1.41 kg) in water (3 liters) was added over a period of 4 hours keeping the temperature between -5° and -12°. The mixture was then stirred between -5° and 0° until all solid had dissolved (3.5 hours). The mixture was then added in 2 liter portions over a period of 35 minutes to a solution of cuprous chloride (1.5 kg) in concentrated hydrochloric acid with stirring. The dark solution was left to stand for 30 minutes, filtered, and extracted with dichloromethane (1×15 liters, then 2×10 liters). The extracts were washed with water (2×25 liters) dried (MgSO4) and evaporated under reduced pressure to give 3,4,5-trichlorobenzotrifluoride (2.2 kg) with a boiling range of 98°- 100°/40 Torr.
Quantity
3.3 kg
Type
reactant
Reaction Step One
Quantity
25 L
Type
reactant
Reaction Step One
Quantity
1.41 kg
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,4,5-Trichlorobenzotrifluoride in chemical synthesis?

A1: 3,4,5-Trichlorobenzotrifluoride serves as a valuable starting material for synthesizing various fluorinated aromatic compounds. For instance, it acts as a precursor in the synthesis of Fipronil [], a broad-spectrum insecticide, and can be selectively fluorinated to produce compounds like 3,5-dichloro-4-fluoro-trifluorotoluene [].

Q2: Can you describe a specific reaction involving 3,4,5-Trichlorobenzotrifluoride and highlight its importance?

A2: One notable reaction involves the selective fluorination of 3,4,5-Trichlorobenzotrifluoride with potassium fluoride (KF) to yield 3,5-dichloro-4-fluoro-trifluorotoluene []. This transformation utilizes phase transfer catalysis with PEG-600 and tetramethylenesulfone (TMSO2) as the solvent. The reaction proceeds at 190-195°C, resulting in an 87% conversion of 3,4,5-Trichlorobenzotrifluoride and an 80% yield of the desired product []. This selective fluorination is crucial for obtaining specific fluorinated building blocks used in pharmaceuticals and agrochemicals.

Q3: Are there any specific advantages to the synthetic methods employed in these reactions?

A3: Yes, the use of phase transfer catalysis in the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene from 3,4,5-Trichlorobenzotrifluoride offers several advantages. This method allows for milder reaction conditions and simplifies the workup process compared to traditional fluorination methods []. Additionally, the reported process boasts high conversion rates and good yields, making it an efficient and attractive synthetic route [].

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